molecular formula C8H4Cl2F2O2 B6186245 2,4-dichloro-6-(difluoromethyl)benzoic acid CAS No. 2385312-51-4

2,4-dichloro-6-(difluoromethyl)benzoic acid

Cat. No. B6186245
CAS RN: 2385312-51-4
M. Wt: 241
InChI Key:
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Description

2,4-Dichloro-6-(difluoromethyl)benzoic acid, also known as DFMA, is a versatile organic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular formula of C8H4Cl2F2O2. DFMA is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2,4-dichloro-6-(difluoromethyl)benzoic acid has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis for the production of pharmaceuticals and other organic compounds. It is also used in the synthesis of polymers, dyes, and other organic materials. Additionally, 2,4-dichloro-6-(difluoromethyl)benzoic acid is used in the synthesis of fluorescent probes for imaging and sensing applications.

Mechanism of Action

2,4-dichloro-6-(difluoromethyl)benzoic acid acts as an electrophile, meaning it has an affinity for electrons. It is capable of forming covalent bonds with nucleophiles, such as amines or alcohols. This allows it to be used in a variety of synthetic reactions.
Biochemical and Physiological Effects
2,4-dichloro-6-(difluoromethyl)benzoic acid has been studied for its biochemical and physiological effects. In vitro studies have shown that 2,4-dichloro-6-(difluoromethyl)benzoic acid is capable of inhibiting the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties in animal models. Additionally, it has been studied for its potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

2,4-dichloro-6-(difluoromethyl)benzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is a versatile reagent that can be used in a variety of synthetic reactions. However, 2,4-dichloro-6-(difluoromethyl)benzoic acid is a relatively unstable compound and can be degraded by light and heat.

Future Directions

There are several potential future directions for 2,4-dichloro-6-(difluoromethyl)benzoic acid research. It could be further studied for its potential anti-cancer properties and its ability to inhibit the growth of certain bacteria and fungi. Additionally, it could be investigated for its potential applications in drug delivery and imaging. Furthermore, it could be used in the synthesis of new polymers, dyes, and other organic materials. Finally, it could be studied for its potential use in the development of new fluorescent probes for imaging and sensing applications.

Synthesis Methods

2,4-dichloro-6-(difluoromethyl)benzoic acid can be synthesized through a variety of methods. The most common method involves the reaction of 2,4-dichlorobenzoyl chloride with a difluoromethylating agent such as N-methyl-N-trifluoromethanesulfonamide. This reaction produces the desired 2,4-dichloro-6-(difluoromethyl)benzoic acid product in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-dichloro-6-(difluoromethyl)benzoic acid can be achieved through a multi-step process involving the introduction of chlorine and fluorine atoms onto a benzene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,4-dichloro-6-methylbenzene", "difluoromethane", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bisulfite" ], "Reaction": [ "Step 1: Nitration of 2,4-dichloro-6-methylbenzene with a mixture of nitric and sulfuric acid to yield 2,4-dichloro-6-methyl-3-nitrobenzene", "Step 2: Reduction of 2,4-dichloro-6-methyl-3-nitrobenzene with sodium bisulfite to yield 2,4-dichloro-6-methyl-3-aminobenzene", "Step 3: Diazotization of 2,4-dichloro-6-methyl-3-aminobenzene with sodium nitrite and hydrochloric acid to yield 2,4-dichloro-6-methyl-3-diazoaminobenzene", "Step 4: Reaction of 2,4-dichloro-6-methyl-3-diazoaminobenzene with difluoromethane in the presence of copper powder to yield 2,4-dichloro-6-(difluoromethyl)-3-aminobenzene", "Step 5: Chlorination of 2,4-dichloro-6-(difluoromethyl)-3-aminobenzene with chlorine gas to yield 2,4-dichloro-6-(difluoromethyl)-3-chlorobenzene", "Step 6: Fluorination of 2,4-dichloro-6-(difluoromethyl)-3-chlorobenzene with difluoromethane in the presence of a catalyst to yield 2,4-dichloro-6-(difluoromethyl)benzene", "Step 7: Carboxylation of 2,4-dichloro-6-(difluoromethyl)benzene with carbon dioxide in the presence of sodium hydroxide to yield 2,4-dichloro-6-(difluoromethyl)benzoic acid" ] }

CAS RN

2385312-51-4

Product Name

2,4-dichloro-6-(difluoromethyl)benzoic acid

Molecular Formula

C8H4Cl2F2O2

Molecular Weight

241

Purity

95

Origin of Product

United States

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